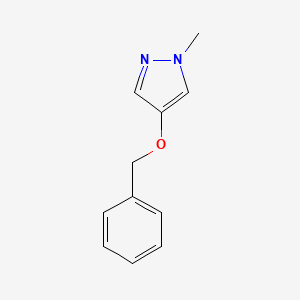
3-Bromo-5-fluorobenzylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluorobenzylzinc bromide: (MFCD11226472) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. It is a reagent that plays a crucial role in the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluorobenzylzinc bromide is typically prepared by the reaction of 3-bromo-5-fluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
3-Bromo-5-fluorobenzyl bromide+Zn→3-Bromo-5-fluorobenzylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds.
Coupling Reactions: Requires palladium catalysts and ligands, often performed in solvents like THF or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific electrophiles and reaction conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and the electrophile.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-fluorobenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-fluorobenzylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophiles, facilitating the formation of new bonds. The molecular targets and pathways depend on the specific reactions it is involved in, such as the formation of carbon-carbon bonds in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-fluorobenzylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
3-Bromo-5-fluorobenzyl lithium: Used in nucleophilic addition reactions.
Uniqueness: 3-Bromo-5-fluorobenzylzinc bromide is unique due to its specific reactivity and stability compared to other organometallic reagents. It offers distinct advantages in terms of selectivity and yield in various synthetic applications.
Eigenschaften
Molekularformel |
C7H5Br2FZn |
|---|---|
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-5-methanidylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C7H5BrF.BrH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
SYUXKFANVLEZCK-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC(=CC(=C1)Br)F.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


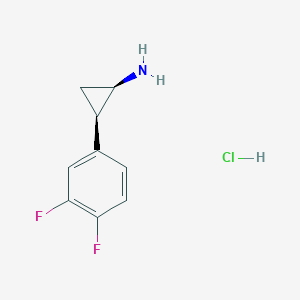
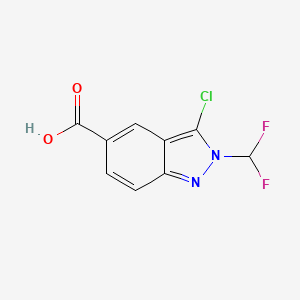

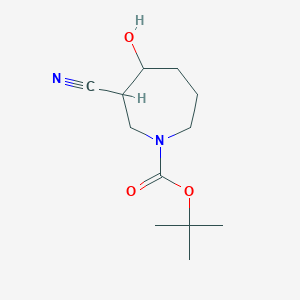


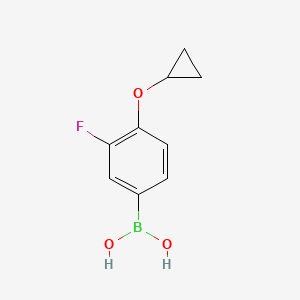
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)
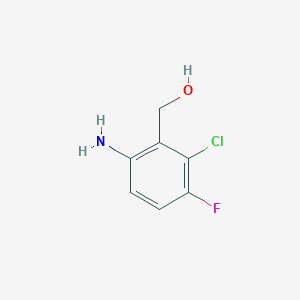

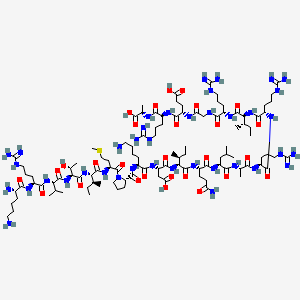
![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
